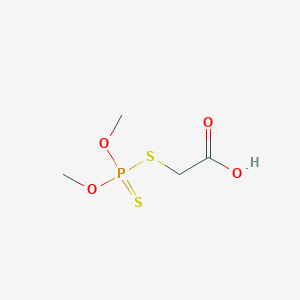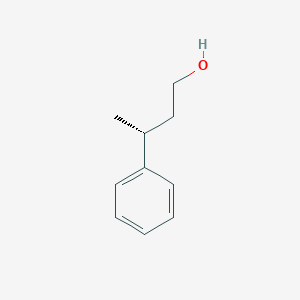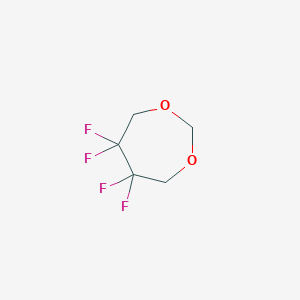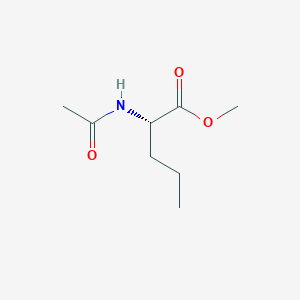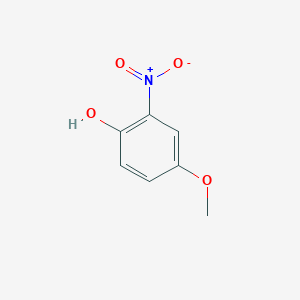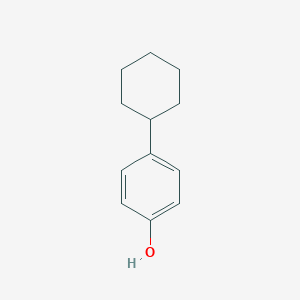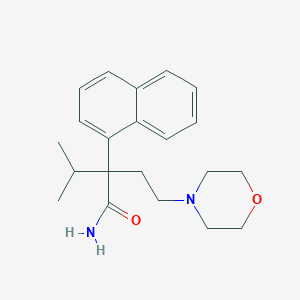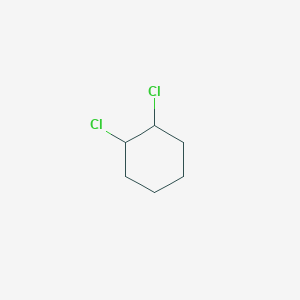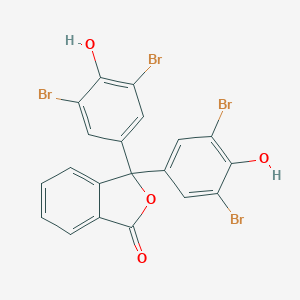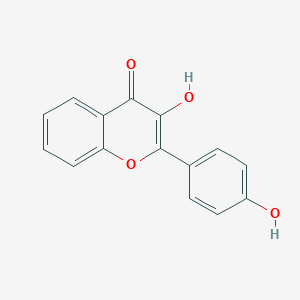
3,4'-Dihydroxyflavone
Overview
Description
3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, also known as 4-hydroxyflavonol, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Neurogenesis and Antidepressant Effects : A derivative of 7,8-Dihydroxyflavone, which shares structural similarities with 3,4'-DHF, has been found to promote neurogenesis and exhibit potent antidepressant effects. This compound acts as a tropomyosin-receptor-kinase B (TrkB) agonist, which is essential for its effects (Liu et al., 2010).
Cardioprotection : 3',4'-Dihydroxyflavonol, a related compound, has been shown to be cardioprotective, reducing injury after myocardial ischemia and reperfusion, and could be a promising molecule for treating cardiovascular diseases. This study highlighted the vasorelaxant and antioxidant activities of these flavonols (Qin et al., 2008).
Anti-Neuroinflammatory Effects : Synthetic 3',4'-Dihydroxyflavone has been evaluated for its anti-neuroinflammatory activity in microglial cells and a mouse model. It inhibits the production of proinflammatory cytokines and chemokines, indicating potential as a treatment for neuroinflammatory diseases (Kim et al., 2018).
Regulation of Adipogenesis : 3,4'-Dihydroxyflavone has been studied for its anti-adipogenic activity in murine pre-adipocytes and equine adipose-derived stromal cells. It affects the regulation of ROS generation and kinase signaling pathways, suggesting a role in obesity management and regenerative medicine (Han et al., 2017).
Flavonoid Metabolism : The metabolism of various flavonoids, including 3',4'-dihydroxyflavone, has been studied to understand their effects within the body. Such studies contribute to a deeper understanding of how these compounds are processed and utilized by the human body (Das & Griffiths, 1966).
Mechanism of Action
Target of Action
3,4’-Dihydroxyflavone (3,4’-DHF) is a synthetic flavonoid that has diverse biological activities . It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2 , which are enzymes involved in various cellular processes such as Wnt signaling, telomere maintenance, and cell cycle progression . It also shows antiviral activity against Influenza A virus .
Mode of Action
3,4’-DHF interacts with its targets, inhibiting their activity. For instance, it inhibits the activity of TNKS1 and TNKS2, which can affect various cellular processes . It also has antiviral activity, suggesting it may interact with viral components or host factors to inhibit viral replication .
Biochemical Pathways
3,4’-DHF affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting TNKS1 and TNKS2, it can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . It also inhibits the production of chemokines such as nitric oxide and prostaglandin E2 and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-DHF might suppress the proinflammatory MAPK and NF-κB signaling pathways .
Pharmacokinetics
It is known that flavonoids, in general, have variable absorption, distribution, metabolism, and excretion (adme) properties, which can affect their bioavailability
Result of Action
3,4’-DHF has been shown to have anti-neuroinflammatory effects in BV2 microglia and a mouse model . It successfully inhibited the production of proinflammatory chemokines and cytokines in BV2 microglia . Similar anti-neuroinflammatory activities of the compound were observed in the mouse model . These findings suggest that 3,4’-DHF could be a potential drug candidate for the treatment of microglia-related neuroinflammatory diseases .
Action Environment
The action of 3,4’-DHF can be influenced by various environmental factors. For instance, the presence of certain ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high O(2) tension, 10 µM 3,4’-DHF treatment may render bovine embryo development similar to a low O(2) tension environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,4’-Dihydroxyflavone interacts with various enzymes and proteins. It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2, enzymes involved in protein regulation . It also exhibits activity against certain parasites, indicating interactions with biomolecules in these organisms . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their function .
Cellular Effects
3,4’-Dihydroxyflavone has significant effects on various types of cells and cellular processes. It has been found to inhibit the production of chemokines such as nitric oxide and prostaglandin E2, and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-Dihydroxyflavone can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 3,4’-Dihydroxyflavone involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB activation, indicating that its anti-inflammatory activities might be related to the suppression of the proinflammatory MAPK and NF-κB signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 3,4’-Dihydroxyflavone change over time in laboratory settingsLong-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 3,4’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found to significantly decrease virus titers and pathological changes in the lung and reduce body weight loss and death when administered orally at a dosage of 1 mg/kg per 30 μL daily for 5 days .
Metabolic Pathways
3,4’-Dihydroxyflavone is involved in the flavonoid biosynthesis pathway. It is a product of the action of flavanone 3-hydroxylase, an enzyme that converts flavanones to dihydroflavonols .
Subcellular Localization
The subcellular localization of 3,4’-Dihydroxyflavone is not explicitly known. Flavonoids are generally found in the cytosol and can also be localized in the nucleus . The localization can affect the activity or function of 3,4’-Dihydroxyflavone, potentially influencing its interactions with other molecules and its overall biological activity.
Properties
IUPAC Name |
3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOCTLAUAHUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350967 | |
| Record name | 3,4'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-49-4 | |
| Record name | 3,4'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


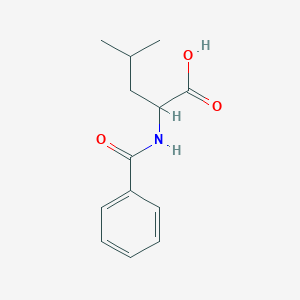
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
